2'-Amino-2'-deoxy-β-D-arabinouridine is a nucleoside analogue that incorporates an amino group at the 2' position of the sugar moiety. This compound is structurally related to ribonucleosides and plays a significant role in biochemical research, particularly in the development of antiviral and anticancer agents. Its unique structure allows it to interact with biological systems in ways that can inhibit viral replication and tumor growth.
This compound can be synthesized through various chemical methods, often derived from naturally occurring nucleosides or created via synthetic pathways involving modified sugars and nucleobases. Research into its synthesis has been documented in various studies focusing on nucleoside analogues for therapeutic applications .
2'-Amino-2'-deoxy-β-D-arabinouridine falls under the classification of nucleoside analogues. These compounds are essential in medicinal chemistry due to their potential as antiviral and anticancer agents, as they can mimic natural nucleosides and interfere with nucleic acid metabolism in pathogens and cancer cells.
The synthesis of 2'-Amino-2'-deoxy-β-D-arabinouridine typically involves multiple steps, utilizing established organic synthesis techniques. Common methods include:
For instance, one synthetic route may start with a protected sugar derivative, which is then reacted with an appropriate nucleobase under acidic or basic conditions to form the desired nucleoside. Subsequent steps may include deprotection to yield the final product .
The molecular structure of 2'-Amino-2'-deoxy-β-D-arabinouridine consists of:
The chemical reactivity of 2'-Amino-2'-deoxy-β-D-arabinouridine includes:
For example, phosphorylation can be achieved using phosphoric acid or phosphoramidates under mild conditions, facilitating the formation of nucleotide analogues that exhibit enhanced biological properties .
The mechanism by which 2'-Amino-2'-deoxy-β-D-arabinouridine exerts its biological effects typically involves:
Studies have shown that compounds similar to 2'-Amino-2'-deoxy-β-D-arabinouridine exhibit significant antiviral activity against various viruses by interfering with their replication processes .
Thermal analysis techniques such as differential scanning calorimetry (DSC) can be employed to study its thermal stability and phase transitions .
The discovery of 2'-amino-2'-deoxy-β-D-arabinouridine emerged during a transformative period in nucleoside chemistry, marked by intensive exploration of sugar-modified analogues. Its synthesis was first reported in 1979 by Japanese researchers, representing a strategic extension of earlier work on arabinose-derived nucleosides [2]. This compound belongs to a class of molecules designed through targeted modifications of the arabinofuranosyl scaffold, which gained prominence after the isolation of natural products like spongothymidine and spongouridine from Caribbean sponges in the 1950s [1]. These discoveries catalyzed synthetic efforts to develop analogues with therapeutic potential, leading to FDA-approved drugs such as cytarabine (Ara-C) in 1969 and vidarabine (Ara-A) in 1976 [1] [6]. The introduction of a 2'-amino group (–NH₂) in place of the native 2'-hydroxyl (–OH) distinguished this analogue from classical arabinonucleosides and represented a deliberate effort to alter hydrogen-bonding capacity and charge distribution within the sugar moiety.
Table 1: Evolution of Key Arabinonucleosides
| Compound | Modification | Discovery/Approval | Primary Application |
|---|---|---|---|
| Spongothymidine | Natural arabinose nucleoside | 1950s | Scientific tool |
| Cytarabine (Ara-C) | 2'-OH inversion | Approved 1969 | Leukemia treatment |
| Vidarabine (Ara-A) | 2'-OH inversion | Approved 1976 | Herpes antiviral |
| 2'-Amino-2'-deoxy-β-D-arabinouridine | 2'-NH₂ substitution | Synthesized 1979 | Experimental antiviral |
Structurally, 2'-amino-2'-deoxy-β-D-arabinouridine is classified as a diaminonucleoside featuring a β-configured arabinofuranose ring with an amino group at C2'. This modification fundamentally alters three key properties compared to prototypical arabinonucleosides:
This analogue shares the arabinose β-configuration with clinically established agents like cytarabine but diverges through its C2' nitrogen substitution. This places it within a specialized subclass distinct from 2'-halogenated (e.g., fludarabine), 2'-O-alkylated, or 2'-deoxy-2'-fluorinated arabinonucleosides. Its uridine base further differentiates it from purine-based arabinosyl analogues like vidarabine.
Table 2: Structural and Conformational Comparison of Arabinonucleosides
| Structural Feature | 2'-Amino-2'-deoxy-β-D-arabinouridine | Cytarabine (Ara-C) | Vidarabine (Ara-A) |
|---|---|---|---|
| C2' Substituent | –NH₂ (amino) | –OH (hydroxyl) | –OH (hydroxyl) |
| Charge at pH 7.4 | Potentially cationic (–NH₃⁺) | Neutral | Neutral |
| Glycosidic Bond | β-configuration | β-configuration | β-configuration |
| Dominant Sugar Pucker | Variable (N/S equilibrium influenced) | South (C2'-endo) | South (C2'-endo) |
| Nucleobase | Uracil | Cytosine | Adenine |
Antiviral Activity: Early antiviral profiling revealed that 2'-amino arabinofuranosyl nucleosides exhibit selective activity against paramyxoviruses. A pivotal 1981 study demonstrated that a structurally related analogue, 2'-amino-2'-deoxy-9-β-D-ribofuranosyl adenine (2-AA), completely inhibited measles virus replication at 5 μg/mL (≈18 μM) without detectable viral antigen production. Critically, this inhibition occurred at a late stage (translation/assembly), contrasting with arabinosyl adenine (Ara-A), which inhibited DNA viruses like herpes simplex at higher concentrations (50 μg/mL) [3]. This suggests distinct mechanistic pathways for 2'-amino nucleosides compared to classical chain-terminating arabinonucleosides. Their specificity for measles virus—a significant human pathogen lacking optimal therapies—positions them as valuable chemical probes for studying viral late-gene expression.
Antitumor Potential: While direct antitumor data for 2'-amino-2'-deoxy-β-D-arabinouridine is limited in the provided literature, its structural kinship to clinically impactful arabinonucleosides supports its investigation in oncology. Cytarabine (Ara-C) remains a cornerstone in acute myeloid leukemia (AML) treatment due to its DNA chain-termination mechanism after intracellular phosphorylation [1] [6]. The 2'-amino modification may confer advantages:
Mechanistically, upon phosphorylation to its triphosphate form, 2'-amino-2'-deoxy-β-D-arabinouridine could act as a competitive inhibitor of DNA polymerases or induce replication errors through incorporation into nascent DNA strands. Its uracil base enables potential base-pairing ambiguity (e.g., with adenine or guanine), promoting mutagenic effects in rapidly dividing cancer cells.
Table 3: Documented Antiviral Profile of Related 2'-Amino Nucleosides
| Compound | Virus Tested | Activity (Concentration) | Mechanistic Insight |
|---|---|---|---|
| 2'-Amino-2'-deoxyriboadenine (2-AA) | Measles virus | Complete inhibition (5 μg/mL) | Targets late-stage translation |
| Herpes simplex | Inactive | N/A | |
| BK virus | Inactive | N/A | |
| 9-β-D-Arabinofuranosyl adenine (Ara-A) | Herpes simplex | Active (50 μg/mL) | DNA chain termination |
| BK virus | Active | DNA chain termination | |
| Measles virus | Inactive | N/A |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: